![molecular formula C21H28O6 B13836941 (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione
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Overview
Description
The compound (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by multiple hydroxyl groups and a distinctive oxapentacyclic framework, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of hydroxyl groups and other functional groups under controlled conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione is used as a model compound to study complex organic reactions and mechanisms. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction pathways.
Biology
In biological research, this compound is investigated for its potential biological activity. Studies focus on its interactions with enzymes and proteins, as well as its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure and reactivity make it valuable for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and pentacyclic structure allow it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5S,6R,9R,12S,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]eicos-18-en-16-amine .
- (1S,2S,5S,6S,9S,13S,16S,18R)-16-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S … .
Uniqueness
The uniqueness of (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione lies in its specific pentacyclic structure and the presence of multiple hydroxyl groups. These features confer unique reactivity and biological activity, distinguishing it from other similar compounds.
Biological Activity
Structure and Properties
The compound's intricate structure can be represented as follows:
This structure features multiple hydroxyl groups and a pentacyclic framework, contributing to its unique properties and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds with pentacyclic structures. For instance, compounds derived from natural sources like propolis have shown significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
- Inhibition of Cell Proliferation : The compound may exert its effects by disrupting cell cycle progression and promoting apoptosis through intrinsic pathways.
- Anti-Angiogenic Effects : Similar compounds have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis.
- Metastatic Inhibition : Studies suggest that such compounds can reduce the migration and invasion capabilities of cancer cells .
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the effects of pentacyclic compounds on human breast cancer cells; results showed a significant reduction in cell viability at concentrations above 10 µM. |
Study 2 | Evaluated the anti-metastatic properties in melanoma models; the compound reduced tumor spread by inhibiting matrix metalloproteinases (MMPs). |
Study 3 | Explored the apoptotic mechanisms in liver cancer cells; demonstrated activation of caspase pathways leading to increased apoptosis rates. |
Therapeutic Uses
The potential therapeutic applications of this compound extend beyond oncology:
- Cardiovascular Health : Some derivatives exhibit protective effects against oxidative stress in cardiac tissues.
- Neuroprotection : There is emerging evidence supporting neuroprotective roles in models of neurodegenerative diseases.
Research Findings
- A study indicated that similar compounds could modulate inflammatory responses, providing insights into their use in treating inflammatory diseases.
- Another investigation highlighted their role in enhancing the efficacy of existing chemotherapeutic agents through synergistic effects.
Properties
Molecular Formula |
C21H28O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione |
InChI |
InChI=1S/C21H28O6/c1-18-6-4-13(23)8-12(18)2-3-14-15-5-7-20(25)19(15,9-16(24)17(14)18)11-27-21(20,26)10-22/h8,14-15,17,22,25-26H,2-7,9-11H2,1H3/t14-,15-,17+,18-,19+,20+,21?/m0/s1 |
InChI Key |
BTTWXBPIOAYEAW-ZALOQTAXSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@@]45[C@H]3CC[C@@]4(C(OC5)(CO)O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC45C3CCC4(C(OC5)(CO)O)O |
Origin of Product |
United States |
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